Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a complex organic compound classified as a benzoxazine derivative. Benzoxazines are heterocyclic compounds characterized by a benzene ring fused to an oxazine ring, which have garnered interest in various fields due to their unique chemical properties and biological activities. This particular compound features a methylsulfonyl group, which enhances its reactivity and potential applications in medicinal chemistry and materials science.
The compound is identified by the CAS Number 1160474-62-3 and has been cataloged in various chemical databases, including BenchChem and PubChem. It falls under the broader classification of benzoxazines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymer science due to their ability to undergo polymerization processes.
The synthesis of methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring reaction progress and verifying product identity.
The molecular formula for methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is C₁₁H₁₃NO₃S, with a molecular weight of approximately 207.23 g/mol. The compound features a unique arrangement that includes:
The compound's structural data can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy, which provide insights into its three-dimensional conformation and electronic environment.
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions:
From these reactions, one can obtain:
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate exhibits significant biological activity by interacting with various enzymes and proteins within cellular pathways. For instance:
These interactions suggest potential therapeutic roles in conditions characterized by inflammation or metabolic dysregulation.
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is typically presented as a solid at room temperature. Its melting point, solubility characteristics, and stability under various conditions are critical for its application in research and industry.
The compound is reactive due to its functional groups:
These properties make it suitable for further derivatization in synthetic chemistry .
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several notable applications:
This compound exemplifies the intersection of organic chemistry with medicinal applications, highlighting its potential impact across various scientific disciplines.
The synthesis of methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate relies on a carefully orchestrated sequence of reactions, typically beginning with functionalized catechol or aminophenol derivatives. A common approach involves the construction of the 1,4-benzoxazine core through acid-catalyzed cyclization, followed by selective sulfonylation and esterification. A representative pathway proceeds as follows:
Key intermediates include:
Catalysis is pivotal for enhancing regioselectivity and yield in benzoxazine synthesis:
Solvent polarity and temperature profoundly impact reaction kinetics and purity:
Table 1: Temperature and Solvent Effects on Sulfonylation Yield
Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Byproducts Identified |
---|---|---|---|---|
DCM | 0–5 | 2.0 | 92 | <5% N,O-bis-Ms |
THF | 0–5 | 2.5 | 87 | 8% N,O-bis-Ms |
DMF | 25 | 1.5 | 78 | 15% desulfonylated amine |
Acetonitrile | 0–5 | 2.2 | 89 | 7% hydrolysis product |
Optimized Protocol: Sulfonylation in DCM at 0–5°C for 2 h with DIPEA/DMAP gives consistently >90% yield. Above 25°C, competing elimination or hydrolysis reduces yields by 20–30% [3] [6].
Final purity (>98%) is achievable via two primary methods:
Table 2: Purification Efficiency Comparison
Method | Scale (g) | Purity (%) | Recovery (%) | Time (h) | Solvent Cost (USD/g) |
---|---|---|---|---|---|
Silica Column (EtOAc/Hex) | 0.1–5 | 98–99 | 80–85 | 4–8 | 12.50 |
MPLC (gradient) | 5–50 | 99 | 85–90 | 2–4 | 8.20 |
Recrystallization (EtOAc/hexane) | 10–100 | 98–99 | 90–95 | 12–24 | 1.80 |
Hybrid Approach: Initial silica chromatography followed by recrystallization achieves >99.5% purity for analytical standards, albeit with 15–20% total mass loss [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: